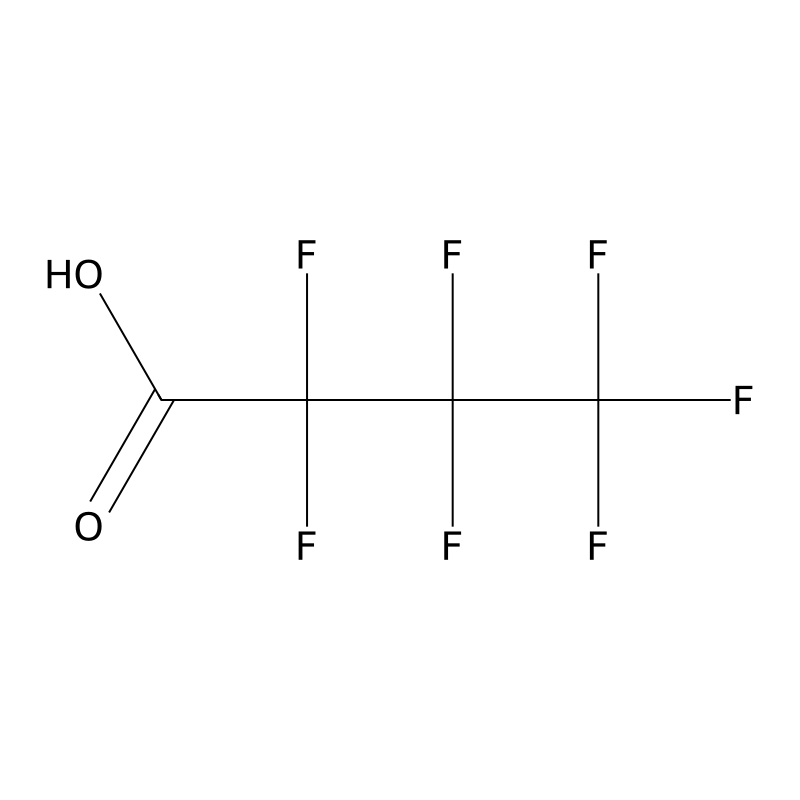

Heptafluorobutyric acid

C3F7COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3F7COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent and Reference Standard

Solvent

Due to its high stability, non-flammability, and unique solvent properties, HFBA is employed in various scientific studies. It can dissolve nonpolar and polar compounds, making it useful in analytical chemistry and material science research [].

Reference Standard

HFBA's well-defined structure and properties make it a valuable reference standard in environmental and biological studies. Researchers use it to calibrate instruments for detecting PFAS in water, soil, and biological samples [].

Toxicology and Environmental Fate Studies

Toxicology Research

Given concerns about potential health risks associated with PFAS exposure, HFBA is being investigated to understand its toxicological properties. These studies examine how HFBA interacts with living organisms and potential negative effects [].

Environmental Fate Studies

Scientists are studying how HFBA behaves in the environment. This research focuses on factors like persistence, degradation, and potential for bioaccumulation in plants and animals [].

Heptafluorobutyric acid is a perfluorinated carboxylic acid with the chemical formula C₄HF₇O₂ and a molecular weight of 214.04 g/mol. This compound is characterized by its clear, colorless to faintly yellow liquid form and is known for its strong acidity, with a pH of approximately 1 in water at 20°C. It is miscible in water and exhibits light sensitivity, making it important in various analytical chemistry applications, particularly in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) .

Heptafluorobutyric acid can be synthesized through several methods:

- Electrofluorination: This method involves the electrochemical fluorination of butyric acid or its derivatives.

- Reaction with Fluorinating Agents: The acid can be produced by reacting butyryl chloride with silver fluoride or through the action of phosphorous pentachloride on butyric acid .

- Hydrolysis of Esters: Heptafluorobutyric esters can undergo hydrolysis to yield the free acid under acidic or basic conditions.

Heptafluorobutyric acid is utilized in various fields:

- Analytical Chemistry: It serves as an ion-pairing reagent in HPLC, enhancing selectivity during the analysis of biomolecules such as peptides and proteins .

- Material Science: Recent studies have explored its use in surface modification techniques for lithium metal anodes in batteries, improving cycle stability by creating a protective interface .

- Drug Testing: The compound is employed in confirming drugs of abuse due to its reactivity with various organic compounds .

Interaction studies involving heptafluorobutyric acid primarily focus on its role as an ion-pairing agent in chromatography. Its ability to maintain protonation of acidic groups on biomolecules allows for better interaction with organic solvents during reverse-phase chromatography. Additionally, studies have demonstrated that it can effectively modify surfaces to enhance lithium deposition uniformity in battery applications .

Heptafluorobutyric acid shares similarities with other perfluorinated carboxylic acids. Below is a comparison highlighting its unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Perfluorobutanoic Acid | C₃F₇CO₂H | Shorter carbon chain; used in various industrial applications. |

| Trifluoroacetic Acid | C₂F₃CO₂H | Stronger acidity; widely used as an ion-pairing agent but less hydrophobic than heptafluorobutyric acid. |

| Perfluorohexanoic Acid | C₅F₁₁CO₂H | Longer carbon chain; associated with environmental concerns due to persistence. |

Heptafluorobutyric acid stands out due to its longer carbon chain compared to trifluoroacetic acid, which enhances its hydrophobic characteristics and makes it more suitable for specific analytical applications involving hydrophobic samples .

Heptafluorobutyric acid (HFBA) was first synthesized in 1950 through electrochemical fluorination methods, as documented in foundational studies on fluorocarbon radical reactions. Its industrial significance emerged during mid-20th-century fluorochemical research by organizations such as 3M, which explored its applications in polymer production and analytical chemistry. Early investigations focused on optimizing synthetic pathways to achieve high purity, driven by demand for fluorinated surfactants and ion-pairing reagents.

Chemical Identity and Classification within Perfluoroalkyl Substances

Heptafluorobutyric acid (C₄HF₇O₂) belongs to the perfluoroalkyl carboxylic acids (PFCAs), characterized by a fully fluorinated carbon chain terminated by a carboxylic acid group. Its structure—CF₃CF₂CF₂COOH—confers unique physicochemical properties, including high thermal stability (boiling point: 120°C at 755 mmHg) and strong acidity (pKa ≈ 0.4).

Table 1: Key Chemical Properties of Heptafluorobutyric Acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.04 g/mol | |

| Density (25°C) | 1.645 g/mL | |

| Refractive Index (20°C) | 1.3 | |

| Vapor Pressure (25°C) | ~10 mmHg | |

| Solubility | Miscible with polar solvents |

Nomenclature and Synonyms

Heptafluorobutyric acid is systematically named 2,2,3,3,4,4,4-heptafluorobutanoic acid (IUPAC). Common synonyms include:

- Perfluorobutyric acid (PFBA)

- Perfluorobutanoic acid

- Heptafluoro-1-butanoic acid

- Edman Reagent No. 3 (in protein sequencing).

Position as a Short-Chain Perfluoroalkyl Carboxylic Acid

HFBA is classified as a short-chain PFCA, defined by a carbon backbone of ≤7 atoms. Unlike long-chain PFCAs (e.g., PFOA), its shorter structure reduces bioaccumulation potential but enhances environmental mobility due to higher water solubility. Regulatory shifts toward short-chain alternatives have increased its industrial use, though concerns about persistence remain.

Heptafluorobutyric acid demonstrates exceptionally strong acid properties due to the electron-withdrawing effects of the seven fluorine atoms attached to the butyl chain. The compound exhibits a remarkably low pKa value ranging from 0.17 to 0.4, classifying it as a super-acid that is significantly stronger than conventional carboxylic acids [1] [2] [3]. This extraordinary acidity stems from the stabilization of the conjugate base through the strong electron-withdrawing inductive effect of the perfluorinated carbon chain.

The dissociation constant has been determined through nuclear magnetic resonance spectroscopy, yielding values between 1.07 and 1.1 [4] [3]. When dissolved in water at 20°C, heptafluorobutyric acid produces solutions with a pH of approximately 1, demonstrating its strong acidic nature [5]. The compound exhibits complete ionization in aqueous solutions, behaving as a strong electrolyte with high equivalent conductance values.

Conductivity measurements reveal that heptafluorobutyric acid maintains high equivalent conductance across various concentrations. At infinite dilution, the equivalent conductance reaches 383 mhos per equivalent, while at 0.001 M concentration, it remains at 374 mhos per equivalent [6]. This high conductivity persists even at moderate concentrations, with values of 307, 357, and 340 mhos per equivalent at 0.005 M, 0.01 M, and 0.02 M concentrations respectively [6].

The strong acidity of heptafluorobutyric acid ensures that other acidic groups, such as carboxylic acid moieties on biomolecules, remain protonated in solution. This property makes it particularly valuable in analytical applications where maintaining the protonated state of analytes is crucial for effective separation and detection.

Hydrogen-Bond Accepting Capabilities

Heptafluorobutyric acid possesses significant hydrogen-bond accepting capabilities through both its carboxylic acid functional group and the fluorine atoms present in the perfluorinated chain. The carboxylic acid moiety can form two distinct types of hydrogen bonds: the carbonyl oxygen acts as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor [7].

Research has demonstrated that heptafluorobutyric acid can form hydrogen-bonded complexes with various substrates. The compound exhibits the ability to form two hydrogen bonds with carbamate moieties through interactions between the carbonyl oxygen and hydroxyl proton of the carboxyl group with the amide proton and carbonyl oxygen of carbamate functional groups [7]. These hydrogen bonding interactions are particularly important in chromatographic applications where the acid serves as a mobile phase modifier.

The fluorine atoms in the perfluorinated chain contribute to the hydrogen-bonding network through their electron-rich nature. While fluorine typically exhibits weak hydrogen-bonding capabilities compared to oxygen or nitrogen, the high electronegativity and electron density of the fluorine atoms in heptafluorobutyric acid can participate in weak hydrogen-bonding interactions with appropriate donors [7].

Studies on chromatographic separations have shown that the hydrogen-bonding abilities of heptafluorobutyric acid influence retention times and selectivity. The compound demonstrates stronger hydrogen-bonding interactions compared to weaker acids like acetic acid, resulting in enhanced separation efficiency in chiral chromatographic systems [7]. The strength of these interactions correlates directly with the acid strength, with stronger acids forming more stable hydrogen-bonded complexes.

Salt Formation Chemistry

Heptafluorobutyric acid readily forms salts with various metal ions, alkaline earth metals, and transition metals due to its strong acidic properties. The salt formation occurs through typical acid-base neutralization reactions, where the acid proton is replaced by metal cations [6] [8].

The metallic salts of heptafluorobutyric acid exhibit diverse physical properties depending on the metal ion involved. Lithium and sodium salts are characterized by microcrystalline structures and high hygroscopic properties. The sodium salt demonstrates a melting point of 245-255°C, while the lithium salt melts at 185°C [6] [8]. Both salts maintain stability under normal conditions but readily absorb moisture from the atmosphere.

Calcium heptafluorobutyrate forms microcrystalline structures with exceptionally high melting points exceeding 355°C. The calcium salt maintains stability and hygroscopic properties similar to the alkali metal salts [6] [8]. Lead heptafluorobutyrate presents unique characteristics, forming an amorphous structure that softens at 270°C without exhibiting a distinct melting point.

Silver heptafluorobutyrate demonstrates distinct properties compared to other metallic salts. It forms macrocrystalline structures and exhibits instability when exposed to light, leading to photochemical decomposition [6] [8]. Unlike other salts, the silver salt is non-hygroscopic and decomposes upon heating rather than melting. This compound has found applications in analytical chemistry and specialized synthetic procedures.

All metallic salts of heptafluorobutyric acid demonstrate unusual solubility characteristics in water. The alkali metal salts exhibit exceptionally high water solubility, significantly exceeding that of conventional carboxylate salts. This enhanced solubility results from the strong solvation of the perfluorinated anion and the ionic nature of the metal-carboxylate interaction [6].

Decarboxylation Reactions and Mechanisms

Heptafluorobutyric acid undergoes decarboxylation reactions under various thermal and chemical conditions, leading to the formation of perfluorinated alkyl compounds. The decarboxylation process involves the cleavage of the carbon-carbon bond between the carboxyl group and the α-carbon, resulting in the elimination of carbon dioxide and the formation of perfluorinated products [6] [9] [10].

Under catalytic conditions using pyridine and silver oxide, heptafluorobutyric acid undergoes decarboxylation to produce heptafluoropropane (C₃F₇H) with a boiling point of -17°C to -19°C [6]. This catalytic pathway provides an efficient method for converting the acid to the corresponding perfluorinated alkane.

Base-catalyzed decarboxylation reactions demonstrate high efficiency when heptafluorobutyric acid is heated with potassium hydroxide or sodium carbonate solutions. Treatment with 5% potassium hydroxide at 200°C for 4 hours yields high quantities of heptafluoropropane [6]. Similarly, heating with 10% sodium carbonate solution under comparable conditions produces equivalent results, demonstrating the effectiveness of base-catalyzed decarboxylation.

Thermal decarboxylation in aqueous solutions occurs at elevated temperatures but proceeds at significantly slower rates compared to base-catalyzed processes. In water at 150°C, heptafluorobutyric acid undergoes gradual decarboxylation, though the reaction rate is substantially reduced [6].

Recent computational and experimental studies have revealed that the decarboxylation mechanism involves the preferential cleavage of the α-C–COOH bond, with bond dissociation energies that vary based on the molecular structure [9] [10]. The weakest C-C bond in perfluorinated carboxylic acids is typically the one connecting the α-carbon and β-carbon, making this a favorable site for thermal decomposition.

The decarboxylation mechanism can proceed through two primary pathways: end-chain scission involving direct decarboxylation, and random C-C scission in the perfluorinated backbone. Both mechanisms contribute to the thermal decomposition of heptafluorobutyric acid, with the relative importance of each pathway depending on the specific reaction conditions and temperature [9] [10].

Coordination Chemistry with Metal Ions

Heptafluorobutyric acid exhibits extensive coordination chemistry with various metal ions, forming stable complexes through ionic bonding interactions. The carboxylate anion acts as a monodentate ligand, coordinating to metal centers through the oxygen atoms of the carboxyl group [11] [8].

Lithium coordination with heptafluorobutyrate demonstrates exceptional stability and has found significant applications in battery technology. The lithium salt forms stable interfacial layers on lithium metal surfaces, promoting uniform lithium deposition and suppressing dendritic growth during electrochemical cycling [11]. This coordination results in enhanced battery performance and extended cycle life.

Sodium and potassium heptafluorobutyrates form highly stable ionic complexes with complete dissociation in aqueous solutions. These salts demonstrate remarkable water solubility and serve as effective ion-pairing agents in analytical chemistry applications [12] . The coordination geometry involves simple ionic interactions without complex formation in solution.

Alkaline earth metal coordination, particularly with calcium ions, results in the formation of stable crystalline complexes. Calcium heptafluorobutyrate maintains high thermal stability with melting points exceeding 355°C, indicating strong metal-ligand interactions [6]. The divalent nature of calcium allows for coordination with two heptafluorobutyrate anions, creating a more complex coordination environment.

Transition metal coordination has been extensively studied with silver ions, where heptafluorobutyric acid forms discrete coordination compounds. Silver heptafluorobutyrate demonstrates unique photochemical properties, undergoing light-induced decomposition that limits its stability under ambient conditions [6] [8]. The silver-carboxylate coordination involves primarily ionic interactions with some covalent character.

Lead coordination results in the formation of amorphous complexes that exhibit unusual thermal behavior. Lead heptafluorobutyrate softens at 270°C without displaying a distinct melting point, suggesting complex coordination geometries and potentially polymeric structures [6].

The coordination chemistry of heptafluorobutyric acid has been exploited in various applications, including surface modification, electrochemical processes, and analytical chemistry. The strong electron-withdrawing effects of the perfluorinated chain influence the electronic properties of the metal center, often enhancing the stability and reactivity of the resulting coordination complexes [11].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

3794-64-7 (silver(1+) salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 168 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 167 of 168 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (71.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Dates

2: Yamada A, Bemrah N, Veyrand B, Pollono C, Merlo M, Desvignes V, Sirot V, Oseredczuk M, Marchand P, Cariou R, Antignac JP, Le Bizec B, Leblanc JC. Perfluoroalkyl acid contamination and polyunsaturated fatty acid composition of French freshwater and marine fishes. J Agric Food Chem. 2014 Jul 30;62(30):7593-603. doi: 10.1021/jf501113j. Epub 2014 Jul 16. PubMed PMID: 25004121.

3: Seiler N, Werner G, Fischer HA, von Bernd Knötgen M, Hinz H. [Relationships between polyamines and nucleic acids. I. Influence of food deprivation, phenobarbital and perfluorobutyric acid on the nucleic acid, spermine and spermidine content of mouse liver]. Hoppe Seylers Z Physiol Chem. 1969 Jun;350(6):676-82. German. PubMed PMID: 5799706.

4: Xie W, Qin X, Teraoka I, Gross RA. Comparison of retention behavior of oligolysine and oligoarginine in ion-pairing chromatography using heptafluorobutyric acid. Anal Bioanal Chem. 2013 Dec;405(30):9739-46. doi: 10.1007/s00216-013-7397-9. Epub 2013 Oct 10. PubMed PMID: 24114467.

5: Gebbink WA, Berger U, Cousins IT. Estimating human exposure to PFOS isomers and PFCA homologues: the relative importance of direct and indirect (precursor) exposure. Environ Int. 2015 Jan;74:160-9. doi: 10.1016/j.envint.2014.10.013. Epub 2014 Oct 28. PubMed PMID: 25454233.

6: Seiler N, Werner G, Fischer HA. [Effect of food deprivation, phenobarbital and perfluorobutyric acid on the content of nucleic acids, spermidine and spermine in the mouse liver]. Naunyn Schmiedebergs Arch Exp Pathol Pharmakol. 1969;263(1):252-3. German. PubMed PMID: 5804274.

7: Hung SH, Yu MJ, Wang NH, Hsu RY, Wei GJ, Her GR. An integrated electrophoretic mobility control device with split design for signal improvement in liquid chromatography-electrospray ionization mass spectrometry analysis of aminoglycosides using a heptafluorobutyric acid containing mobile phase. Anal Chim Acta. 2016 Aug 24;933:156-63. doi: 10.1016/j.aca.2016.05.039. Epub 2016 Jun 1. PubMed PMID: 27497008.

8: Takagi A, Sai K, Umemura T, Hasegawa R, Kurokawa Y. Short-term exposure to the peroxisome proliferators, perfluorooctanoic acid and perfluorodecanoic acid, causes significant increase of 8-hydroxydeoxyguanosine in liver DNA of rats. Cancer Lett. 1991 Apr;57(1):55-60. PubMed PMID: 2025879.

9: Krippner J, Brunn H, Falk S, Georgii S, Schubert S, Stahl T. Effects of chain length and pH on the uptake and distribution of perfluoroalkyl substances in maize (Zea mays). Chemosphere. 2014 Jan;94:85-90. doi: 10.1016/j.chemosphere.2013.09.018. Epub 2013 Oct 3. PubMed PMID: 24095614.

10: Bizkarguenaga E, Zabaleta I, Prieto A, Fernández LA, Zuloaga O. Uptake of 8:2 perfluoroalkyl phosphate diester and its degradation products by carrot and lettuce from compost-amended soil. Chemosphere. 2016 Jun;152:309-17. doi: 10.1016/j.chemosphere.2016.02.130. Epub 2016 Mar 15. PubMed PMID: 26991379.

11: Xie W, Qin X, Teraoka I, Gross RA. Cooperative effect in ion pairing of oligolysine with heptafluorobutyric acid in reversed-phase chromatography. J Chromatogr A. 2011 Oct 28;1218(43):7765-70. doi: 10.1016/j.chroma.2011.08.002. Epub 2011 Aug 10. Erratum in: J Chromatogr A. 2012 Jun 15;1242:101. PubMed PMID: 21937049.

12: Post GB, Louis JB, Lippincott RL, Procopio NA. Occurrence of perfluorinated compounds in raw water from New Jersey public drinking water systems. Environ Sci Technol. 2013;47(23):13266-75. doi: 10.1021/es402884x. Epub 2013 Nov 19. PubMed PMID: 24187954.

13: Harding DR, Bishop CA, Tarttelin MF, Hancock WS. Use of perfluoroalkanoic acids as volatile ion pairing reagents in preparative HPLC. Int J Pept Protein Res. 1981 Aug;18(2):214-20. PubMed PMID: 7309379.

14: Wang P, Lu Y, Wang T, Zhu Z, Li Q, Zhang Y, Fu Y, Xiao Y, Giesy JP. Transport of short-chain perfluoroalkyl acids from concentrated fluoropolymer facilities to the Daling River estuary, China. Environ Sci Pollut Res Int. 2015 Jul;22(13):9626-36. doi: 10.1007/s11356-015-4090-x. Epub 2015 Jan 24. PubMed PMID: 25616381.

15: Pérez F, Nadal M, Navarro-Ortega A, Fàbrega F, Domingo JL, Barceló D, Farré M. Accumulation of perfluoroalkyl substances in human tissues. Environ Int. 2013 Sep;59:354-62. doi: 10.1016/j.envint.2013.06.004. Epub 2013 Jul 25. PubMed PMID: 23892228.

16: Shi Y, Vestergren R, Xu L, Song X, Niu X, Zhang C, Cai Y. Characterizing direct emissions of perfluoroalkyl substances from ongoing fluoropolymer production sources: A spatial trend study of Xiaoqing River, China. Environ Pollut. 2015 Nov;206:104-12. doi: 10.1016/j.envpol.2015.06.035. Epub 2015 Jul 7. PubMed PMID: 26160670.

17: He Y, Cook KS, Littlepage E, Cundy J, Mangalathillam R, Jones MT. Ion-pair reversed phase liquid chromatography with ultraviolet detection for analysis of ultraviolet transparent cations. J Chromatogr A. 2015 Aug 21;1408:261-6. doi: 10.1016/j.chroma.2015.07.026. Epub 2015 Jul 13. PubMed PMID: 26195039.

18: Rota P, Anastasia L, Allevi P. Elucidation of several neglected reactions in the GC-MS identification of sialic acids as heptafluorobutyrates calls for an urgent reassessment of previous claims. Org Biomol Chem. 2015 May 7;13(17):4931-9. doi: 10.1039/c5ob00081e. PubMed PMID: 25813858.

19: Zhu Z, Wang T, Meng J, Wang P, Li Q, Lu Y. Perfluoroalkyl substances in the Daling River with concentrated fluorine industries in China: seasonal variation, mass flow, and risk assessment. Environ Sci Pollut Res Int. 2015 Jul;22(13):10009-18. doi: 10.1007/s11356-015-4189-0. Epub 2015 Feb 11. PubMed PMID: 25666478.

20: Eriksson U, Kärrman A, Rotander A, Mikkelsen B, Dam M. Perfluoroalkyl substances (PFASs) in food and water from Faroe Islands. Environ Sci Pollut Res Int. 2013 Nov;20(11):7940-8. doi: 10.1007/s11356-013-1700-3. Epub 2013 Apr 16. PubMed PMID: 23589272.